molecular formula C14H12F3N3O2S B14944828 2,3,5-trifluoro-4-(morpholin-4-yl)-N-(1,3-thiazol-2-yl)benzamide

2,3,5-trifluoro-4-(morpholin-4-yl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B14944828
M. Wt: 343.33 g/mol
InChI Key: FBGJBENPCOZLEN-UHFFFAOYSA-N
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Description

2,3,5-TRIFLUORO-4-(4-MORPHOLINYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of trifluoromethyl groups, a morpholine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-TRIFLUORO-4-(4-MORPHOLINYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed through a reaction with an amine.

    Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Morpholine Ring Addition: The morpholine ring can be introduced through nucleophilic substitution reactions.

    Thiazole Ring Formation: The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,5-TRIFLUORO-4-(4-MORPHOLINYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoromethyl groups or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,3,5-TRIFLUORO-4-(4-MORPHOLINYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups and morpholine ring could play a role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trifluoro-4-(4-morpholinyl)benzamide: Lacks the thiazole ring, which might affect its biological activity.

    4-(4-Morpholinyl)-N-(1,3-thiazol-2-yl)benzamide: Lacks the trifluoromethyl groups, potentially altering its chemical reactivity and properties.

Uniqueness

2,3,5-TRIFLUORO-4-(4-MORPHOLINYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to the combination of trifluoromethyl groups, a morpholine ring, and a thiazole ring. This unique structure can impart specific chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H12F3N3O2S

Molecular Weight

343.33 g/mol

IUPAC Name

2,3,5-trifluoro-4-morpholin-4-yl-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C14H12F3N3O2S/c15-9-7-8(13(21)19-14-18-1-6-23-14)10(16)11(17)12(9)20-2-4-22-5-3-20/h1,6-7H,2-5H2,(H,18,19,21)

InChI Key

FBGJBENPCOZLEN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2F)F)C(=O)NC3=NC=CS3)F

Origin of Product

United States

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